

addressing poor diffusion of colistin in agar-based assays

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Compound of Interest

Compound Name: *Colistin*

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Technical Support Center: Colistin Agar-Based Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using **colistin** in agar-based antimicrobial susceptibility testing (AST). The inherent physicochemical properties of **colistin** can lead to unreliable results in these formats, and this guide offers solutions and explanations for researchers encountering these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my **colistin** disk diffusion results inconsistent and unreliable? **A1:** The disk diffusion method is considered unreliable for **colistin** for two primary reasons. First, **colistin** is a large, positively charged polypeptide molecule that diffuses poorly through the agar matrix.^[1] Second, it binds to the negatively charged acidic and sulfate groups of polysaccharides in the agar, which further impedes its movement and results in smaller, often misleading, inhibition zones.^{[1][2][3]} This poor diffusion leads to high error rates when compared to reference methods.^[3] For these reasons, regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) explicitly state that **colistin** disks have no place in clinical susceptibility testing.

Q2: What is the recommended gold standard method for **colistin** susceptibility testing? **A2:** The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution

(BMD) as the gold standard reference method for determining the Minimum Inhibitory Concentration (MIC) of **colistin**. This method avoids the diffusion issues inherent in agar-based assays. While some studies have found agar dilution to be reproducible, BMD remains the validated standard.

Q3: How do divalent cations like calcium (Ca^{2+}) and magnesium (Mg^{2+}) affect my assay? A3: Divalent cations are known to antagonize the activity of **colistin**. **Colistin**'s mechanism of action involves displacing these cations from the bacterial outer membrane. High concentrations of Ca^{2+} and Mg^{2+} in the testing medium can stabilize the membrane and inhibit **colistin**'s binding, leading to falsely elevated MIC values. This is particularly evident in media like artificial urine, where MICs for mcr-1-positive strains can be up to 16-fold higher than in standard cation-adjusted Mueller-Hinton broth (CAMHB). Therefore, using a standardized, cation-adjusted medium is critical for reproducibility.

Q4: Can I use gradient diffusion strips (e.g., E-test) for determining **colistin** MICs? A4: No, gradient diffusion tests are not recommended for **colistin** susceptibility testing. Like disk diffusion, these methods are based on the diffusion of the antibiotic through agar and are therefore subject to the same issues of poor diffusion and binding. EUCAST has issued warnings that gradient tests can fail to predict **colistin** resistance accurately and should not be used in clinical microbiology.

Q5: What is the specific mechanism behind **colistin**'s poor diffusion in agar? A5: The primary mechanism is an electrostatic interaction between the **colistin** molecule and the agar medium. **Colistin** is a polycationic peptide, meaning it carries multiple positive charges. Agar is composed of polysaccharides containing negatively charged acid and sulfate groups. The positive charges on **colistin** form strong bonds with these negative charges in the agar, effectively trapping the antibiotic and preventing it from diffusing freely outward from the disk or strip.

Troubleshooting Guide

Issue 1: Very small or absent inhibition zones in a **colistin** disk diffusion assay.

- Primary Cause: This is the expected result due to the inherent poor diffusion of **colistin** in standard agar. The large, cationic **colistin** molecule binds to the agar matrix, severely restricting its movement.

- Recommended Solution: Do not attempt to interpret the zone diameter. Switch to the reference broth microdilution (BMD) method for an accurate MIC determination.
- Experimental Approach: For research purposes where disk diffusion is being investigated, a modified agar preparation may be explored. One study found that reducing the agar concentration to 30% and supplementing with 100 μ g/mL of protamine improved **colistin** diffusion and yielded more reliable results.

Issue 2: My agar dilution or disk diffusion results show susceptibility, but the broth microdilution result shows resistance (or vice-versa).

- Primary Cause: This discrepancy, known as a categorical error, is common with agar-based methods for **colistin**. Agar diffusion has been shown to have very high rates of "very major errors" (falsely susceptible) of up to 45.8%. This is because the poor diffusion prevents the antibiotic from reaching the concentration required to inhibit a truly resistant strain.
- Recommended Solution: The result from the reference broth microdilution method should be considered the correct one. Document the discrepancy and avoid using agar-based methods for clinical decision-making.

Issue 3: **Colistin** MICs are significantly higher in a specific non-standard medium (e.g., artificial urine, specialized culture broth).

- Primary Cause: The composition of the medium, specifically high concentrations of divalent cations (Ca^{2+} , Mg^{2+}) and/or an acidic pH, is likely antagonizing the **colistin** activity.
- Recommended Solution: Acknowledge the media-dependent effect on **colistin**'s potency. For standardized susceptibility reporting, all testing must be performed in cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI and EUCAST. If testing in a non-standard medium is required for a research question, run a parallel control in CAMHB to quantify the medium's specific effect.

Data Presentation

Table 1: Performance of Agar-Based Methods vs. Reference Broth Microdilution

Method	Parameter	Value	Source(s)
Modified Disk Diffusion	Sensitivity	94.7%	
(30% Agar + 100 µg/mL Protamine)	Specificity	100%	
Standard Disk Diffusion	Categorical Agreement	83.1%	
	Very Major Error Rate	45.8%	
	Major Error Rate	5.0%	
Agar Dilution	Sensitivity	100%	
	Specificity	85.88%	

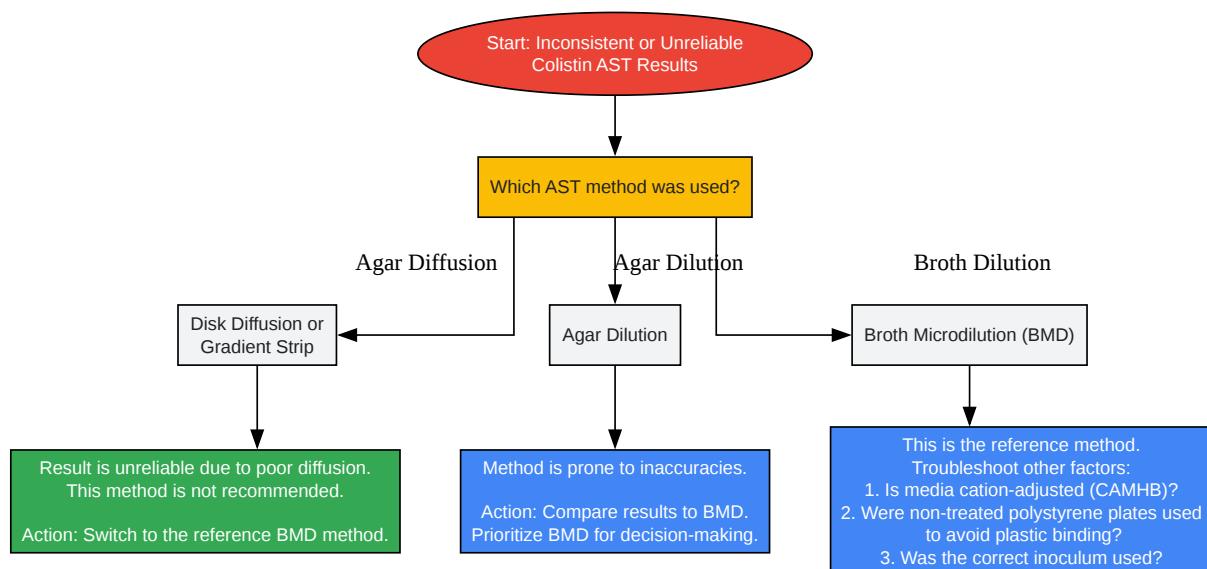
|| Accuracy | 86.21% ||

Table 2: Effect of Media Composition on **Colistin** MIC against mcr-1-Positive E. coli

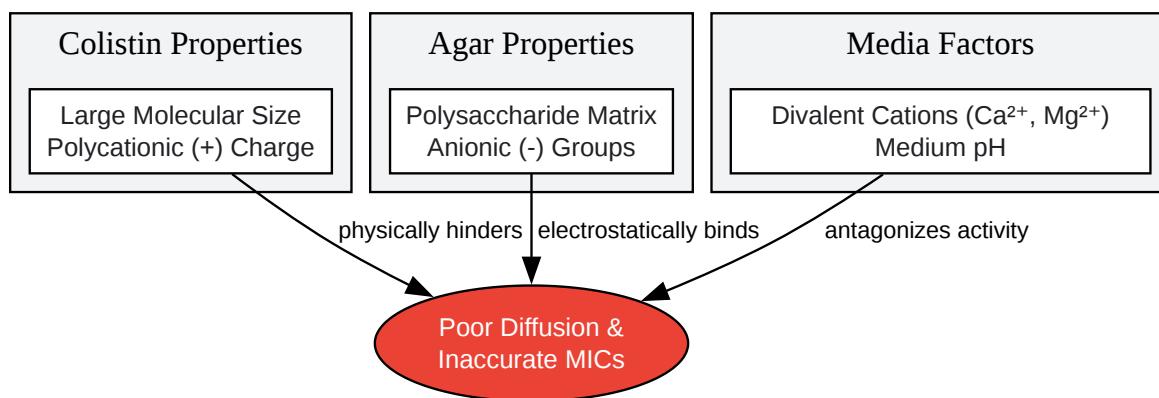
Medium	Key Characteristics	Median MIC Increase (vs. CAMHB)	Source(s)
CAMHB	Cation-Adjusted (Standard)	Baseline	
Artificial Urine (AU)	High Ca ²⁺ /Mg ²⁺ , Acidic pH	Up to 16-fold	
CAMHB + Ca ²⁺ /Mg ²⁺	Cations added to AU levels	8-fold	

|| CAMHB (pH adjusted to 6.1) | Acidic pH | Increased MICs ||

Visualizations and Workflows

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Caption: Troubleshooting workflow for **colistin** susceptibility testing.

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Caption: Key factors that negatively affect **colistin** agar assays.

Experimental Protocols

Protocol 1: Reference Broth Microdilution (BMD) for **Colistin** MIC

This protocol is a summary of the CLSI/EUCAST recommended method. Users should always consult the latest official guidelines.

- Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure the final concentrations of Ca^{2+} and Mg^{2+} are within the recommended ranges.
- Plate Preparation: Use standard, non-treated 96-well polystyrene microtiter plates. Prepare serial twofold dilutions of **colistin** in CAMHB directly in the plate, ranging from 0.06 to 64 $\mu\text{g}/\text{mL}$.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately $5 \times 10^5 \text{ CFU}/\text{mL}$ in each well.
- Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no **colistin**) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of **colistin** that completely inhibits visible bacterial growth.

Protocol 2: Experimental Modified Agar Diffusion Assay

This protocol is based on a research study and is intended for investigational use only. It is not a clinically validated method.

- Media Preparation (MHA30P100):
 - Prepare Mueller-Hinton Agar (MHA) using only 30% of the manufacturer's recommended amount of agar granules (e.g., 5.1 g/L instead of 17 g/L).

- Autoclave the medium and cool it to 45-50°C in a water bath.
- Aseptically add a sterile stock solution of protamine sulfate to achieve a final concentration of 100 µg/mL.
- Mix gently to avoid bubbles and pour into sterile petri dishes to a uniform depth of 4 mm. Allow to solidify completely.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the modified agar plate evenly in three directions.
- Disk Application: Aseptically apply a 10 µg **colistin** disk to the center of the inoculated plate.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.
- Interpretation: Measure the diameter of the zone of inhibition. In the source study, a breakpoint of ≤ 13 mm was used to define resistance, but this cutoff would need to be validated internally.

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References

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